6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is a substituted pyridazinone derivative. Pyridazinones, characterized by their six-membered aromatic ring containing two adjacent nitrogen atoms, are a prominent class of heterocyclic compounds with widespread applications in medicinal chemistry. [, , ] These compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial properties. [, , , , , ]
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is classified as a pyridazinone derivative, a subclass of heterocyclic compounds. These compounds are recognized for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects. The specific structure of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one lends itself to various applications in drug development and chemical synthesis.
The synthesis of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. A common method includes:
In an industrial setting, large-scale synthesis may utilize continuous flow reactors and automated systems to improve efficiency. Optimizing reaction conditions for high yield and purity is critical in these processes.
The molecular structure of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one features:
The compound exhibits unique physicochemical properties due to its structural features, including:
These properties are significant for understanding the compound's behavior in biological contexts .
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one can undergo various chemical reactions:
The specific reagents and conditions for these reactions vary but generally require controlled temperatures and appropriate solvents to achieve desired transformations .
The mechanism of action for 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. These interactions can modulate their activity through binding mechanisms that may include hydrogen bonding or hydrophobic interactions. Further biochemical studies are necessary to detail these pathways and identify specific targets.
The applications of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one span several fields:
The dihydropyridazin-3(2H)-one moiety serves as a critical pharmacophore in numerous biologically active compounds due to its dual hydrogen-bonding capacity and balanced hydrophilic-lipophilic character. This core structure demonstrates remarkable versatility in drug-receptor interactions, functioning as:
Table 1: Key Physicochemical Properties of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C~7~H~10~N~2~O | PubChem [1] |
Molecular Weight | 138.17 g/mol | Calculated |
Hydrogen Bond Donors | 1 | PubChem [1] |
Hydrogen Bond Acceptors | 3 | PubChem [1] |
CAS Registry Number | 1430839-92-1 | Vendor Information [2] |
Patent literature extensively documents the exploitation of this core in phosphodiesterase-4 (PDE4) inhibitor development, where the dihydropyridazinone moiety coordinates with catalytic metal ions in the enzyme's active site [3] [6]. The partially saturated nature of the 1,6-dihydropyridazin-3(2H)-one system enhances synthetic flexibility compared to fully aromatic analogues, allowing selective functionalization at multiple positions: N-2 for amide or carbamate formation, C-4 for electrophilic substitutions, and the 6-position for introduction of various substituents including the cyclopropyl group. This functionalization potential is evidenced by advanced derivatives such as 6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (C~17~H~25~N~3~O~3~) and Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate (C~17~H~25~N~3~O~3~), both demonstrating the scaffold's compatibility with complex pharmacophore groups [4] [7].
The cyclopropyl group at the 6-position serves as a strategic structural element that profoundly influences the compound's drug-like properties:
The cyclopropyl substituent's electronic influence was demonstrated in PDE4 inhibitor development, where cyclopropyl-containing derivatives exhibited 5-10 fold greater enzyme affinity compared to cyclohexyl analogues due to improved van der Waals contacts with hydrophobic enzyme subpockets [6]. This substitution pattern also reduces molecular flexibility, decreasing the entropic penalty upon target binding. Additionally, the cyclopropyl group enhances selectivity profiles by preventing off-target interactions that occur with bulkier aliphatic chains in related compounds.
Table 2: Representative Dihydropyridazinone Derivatives Featuring Cyclopropyl Substitution
Compound Structure | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|
6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | C~17~H~25~N~3~O~3~ | 319.4 g/mol | PDE4 inhibitor scaffold [4] |
Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate | C~17~H~25~N~3~O~3~ | 319.4 g/mol | Synthetic intermediate [7] |
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivatives | Variable | Variable | PDE4 inhibitors [6] |
The therapeutic exploration of pyridazinone derivatives has evolved through distinct phases:
The synthetic accessibility of 6-cyclopropyl derivatives via [3+3] cyclization strategies or transition-metal catalyzed cyclopropanation of preformed pyridazinones has accelerated their investigation in diverse therapeutic areas beyond inflammation, including oncology (kinase inhibition) and infectious diseases. Current research explores hybrid molecules like the cyclopropyl-dihydropyridazinone-piperidine conjugates documented in chemical vendor databases [4] [7], representing advanced structural iterations of this pharmaceutically significant chemotype.
Table 3: Key Patents Featuring Pyridazinone Derivatives with Therapeutic Applications
Patent Number | Publication Year | Key Claimed Compounds | Primary Therapeutic Application |
---|---|---|---|
WO2003097613A1 [3] | 2003 | 6-Substituted pyridazin-3(2H)-one derivatives | PDE4 inhibition for inflammatory diseases |
EP2394998A1 [6] | 2011 | 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyls | Next-generation PDE4 inhibitors |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0